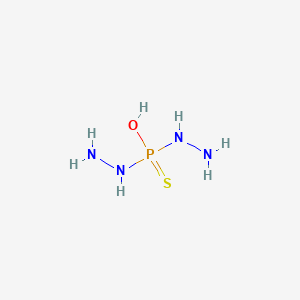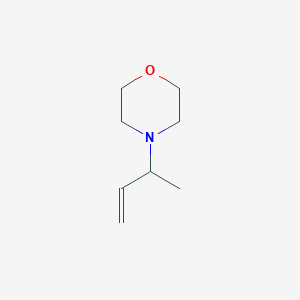
Dicyclohexyl-lambda~2~-stannane--water (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclohexyl-lambda~2~-stannane–water (1/2) is a chemical compound that consists of dicyclohexyl-lambda~2~-stannane and water in a 1:2 ratio. This compound is a type of organotin compound, which are known for their applications in organic synthesis and industrial processes. Organotin compounds typically contain tin atoms bonded to carbon atoms, and they exhibit a wide range of chemical reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of dicyclohexyl-lambda~2~-stannane–water (1/2) can be achieved through various synthetic routes. One common method involves the reaction of dicyclohexylchlorostannane with water under controlled conditions. The reaction typically proceeds as follows:
(C6H11)2SnCl+H2O→(C6H11)2Sn(OH)+HCl
This reaction is carried out in an aqueous medium, and the resulting product is dicyclohexyl-lambda~2~-stannane–water (1/2).
Industrial Production Methods
Industrial production of dicyclohexyl-lambda~2~-stannane–water (1/2) involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and it often involves the use of advanced purification techniques such as distillation and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl-lambda~2~-stannane–water (1/2) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form dicyclohexyltin oxide.
Reduction: It can be reduced to form dicyclohexyltin hydride.
Substitution: The compound can undergo substitution reactions with halogens and other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are commonly used.
Major Products Formed
Oxidation: Dicyclohexyltin oxide.
Reduction: Dicyclohexyltin hydride.
Substitution: Various organotin halides depending on the halogen used.
Scientific Research Applications
Dicyclohexyl-lambda~2~-stannane–water (1/2) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in Stille coupling reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of dicyclohexyl-lambda~2~-stannane–water (1/2) involves its interaction with various molecular targets. In chemical reactions, the tin atom acts as a central reactive site, facilitating the formation and breaking of chemical bonds. The compound can participate in catalytic cycles, where it undergoes oxidation and reduction reactions, enabling the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
Dicyclohexylamine: A secondary amine with similar structural features but different chemical properties.
Dicyclohexyl-lambda~2~-stannane–toluene (3/1): Another organotin compound with different stoichiometry and applications.
Uniqueness
Dicyclohexyl-lambda~2~-stannane–water (1/2) is unique due to its specific stoichiometry and the presence of water in its structure. This compound exhibits distinct reactivity and applications compared to other organotin compounds, making it valuable in various scientific and industrial contexts.
Properties
CAS No. |
31611-11-7 |
|---|---|
Molecular Formula |
C12H26O2Sn |
Molecular Weight |
321.04 g/mol |
IUPAC Name |
dicyclohexyltin;dihydrate |
InChI |
InChI=1S/2C6H11.2H2O.Sn/c2*1-2-4-6-5-3-1;;;/h2*1H,2-6H2;2*1H2; |
InChI Key |
RQTKZBBGVTVELW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)[Sn]C2CCCCC2.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




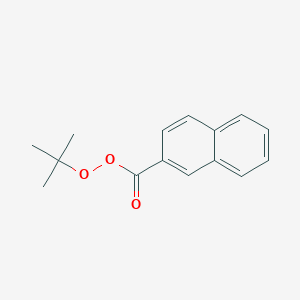
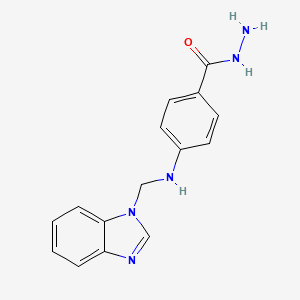
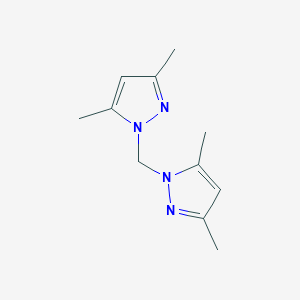
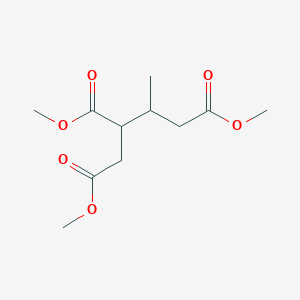
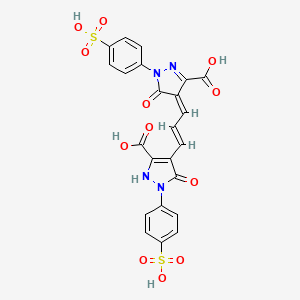

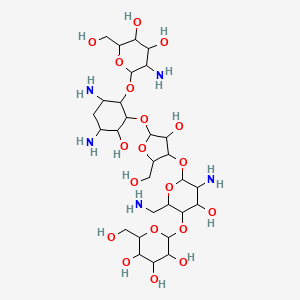
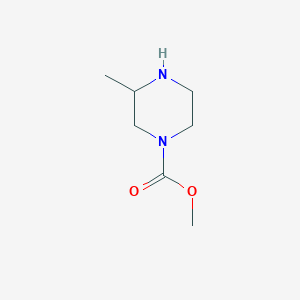
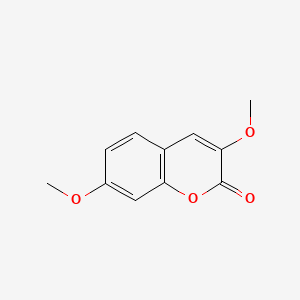
![1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane](/img/structure/B14686554.png)
